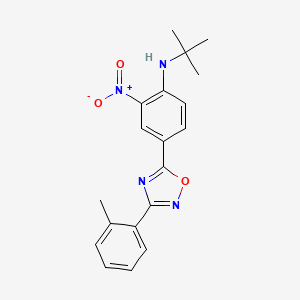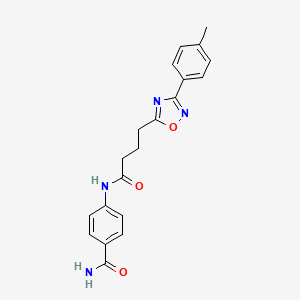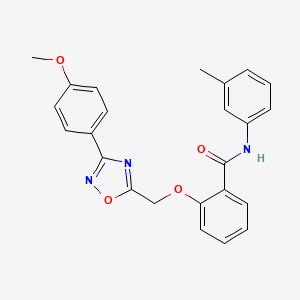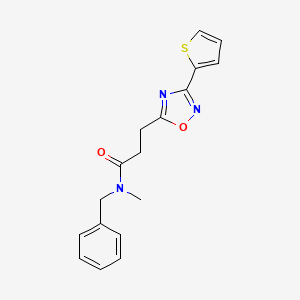
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide class of drugs, which are known for their diverse biological activities. MPSP has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive target for drug development.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and receptors. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide induces apoptosis and inhibits cell proliferation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide also reduces the activity of COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide modulates the activity of the opioid and cannabinoid receptors, leading to a decrease in pain perception. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have diverse biological activities, making it a useful tool for studying various disease conditions. However, there are also some limitations to using N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments. The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is complex and requires several steps, which can be time-consuming and expensive. Additionally, the effects of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model.
未来方向
There are several future directions for the study of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One potential direction is the development of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide-based drugs for the treatment of various disease conditions. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. Further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide and how it modulates various signaling pathways. Additionally, the effects of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide on different cell types and tissues should be further investigated to determine its potential therapeutic applications.
合成方法
The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 2-methoxybenzaldehyde with ethyl 4-aminobenzoate to form the intermediate 2-methoxybenzyl 4-aminobenzoate. This intermediate is then reacted with N-phenethylsulfonamide and trifluoroacetic acid to produce N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to have analgesic effects by modulating the activity of the opioid and cannabinoid receptors. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-24-10-6-5-9-22(24)19-26-25(28)16-13-21-11-14-23(15-12-21)32(29,30)27-18-17-20-7-3-2-4-8-20/h2-12,14-15,27H,13,16-19H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHIFXHHICWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
